2-Bromopropionic acid

Acidity Comparison pKa Differentiation Positional Isomer Reactivity

2-Bromopropionic acid (CAS 598-72-1, α-bromopropionic acid) is an aliphatic α-bromocarboxylic acid with the molecular formula C₃H₅BrO₂ and a molecular weight of 152.97 g/mol. It is a versatile electrophilic reagent and chiral building block, widely employed in organic synthesis for introducing the propionyl moiety via nucleophilic substitution, in pharmaceutical and agrochemical intermediate production, and in polymer chemistry as a reversible addition-fragmentation chain transfer (RAFT) agent precursor.

Molecular Formula C3H5BrO2
Molecular Weight 152.97 g/mol
CAS No. 598-72-1
Cat. No. B165285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropionic acid
CAS598-72-1
Synonyms2-bromopropionic acid
2-bromopropionic acid, (DL)-isomer
alpha-bromopropionate
Molecular FormulaC3H5BrO2
Molecular Weight152.97 g/mol
Structural Identifiers
SMILESCC(C(=O)O)Br
InChIInChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
InChIKeyMONMFXREYOKQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropionic Acid (CAS 598-72-1) Procurement Guide: Essential Building Block for Alpha-Substituted Propionic Derivatives


2-Bromopropionic acid (CAS 598-72-1, α-bromopropionic acid) is an aliphatic α-bromocarboxylic acid with the molecular formula C₃H₅BrO₂ and a molecular weight of 152.97 g/mol [1]. It is a versatile electrophilic reagent and chiral building block, widely employed in organic synthesis for introducing the propionyl moiety via nucleophilic substitution, in pharmaceutical and agrochemical intermediate production, and in polymer chemistry as a reversible addition-fragmentation chain transfer (RAFT) agent precursor .

2-Bromopropionic Acid (CAS 598-72-1) Selection Criteria: Why Substitution with Structural Analogs Fails in Critical Workflows


Substituting 2-bromopropionic acid with its closest analogs—3-bromopropionic acid (positional isomer), 2-chloropropionic acid (halogen variant), or bromoacetic acid (chain-length variant)—is not a trivial one-to-one replacement. As quantified in Section 3, these alternatives exhibit substantially different physicochemical properties (e.g., pKa differences exceeding 1 log unit [1]), enzymatic interactions (e.g., 41% relative substrate activity for 3-bromopropionic acid [2]), and kinetic stability (e.g., divergent pyrolysis activation energies [3]). These disparities directly impact reaction yields, enantioselectivity, and downstream biological readouts, rendering generic substitution a significant risk to experimental reproducibility and process robustness.

2-Bromopropionic Acid (CAS 598-72-1) Evidence-Based Differentiation: Quantitative Comparisons vs. 3-Bromopropionic Acid, 2-Chloropropionic Acid, and Bromoacetic Acid


2-Bromopropionic Acid vs. 3-Bromopropionic Acid: Superior Acidity (pKa 2.97 vs. 4.00) for Acid-Catalyzed Transformations

The α-positioning of the bromine atom in 2-bromopropionic acid imparts a significantly stronger inductive electron-withdrawing effect on the carboxylic acid group compared to its β-substituted isomer, 3-bromopropionic acid. This is reflected in a markedly lower pKa value. 2-Bromopropionic acid exhibits a pKa (pK1) of 2.971 at 25°C , whereas 3-bromopropionic acid has a pKa of 4.00 at 25°C . The difference of approximately 1.03 log units translates to a roughly 10-fold higher acidity for the α-bromo derivative, which can be critical for reaction conditions requiring a more strongly dissociated carboxylic acid, such as in certain esterification or amidation protocols where the acid serves as a self-catalyst [1].

Acidity Comparison pKa Differentiation Positional Isomer Reactivity

2-Bromopropionic Acid vs. 2-Chloropropionic Acid: Differentiated Pyrolysis Kinetics as a Proxy for Thermal Stability in High-Temperature Processes

The nature of the halogen leaving group dramatically influences the thermal decomposition pathway of α-halopropionic acids. Direct comparative kinetic studies under maximum inhibition reveal that 2-bromopropionic acid and its methyl ester undergo unimolecular elimination via distinct mechanisms with different activation parameters compared to the corresponding chloro-analogs. While the absolute rate constants are not reported in the abstract, the study explicitly confirms that the reaction mechanisms differ between the bromo and chloro derivatives, leading to divergent product distributions and kinetics [1]. Specifically, the bromo derivative participates in a unimolecular elimination process that is mechanistically distinct from the gas-phase elimination kinetics reported for 2-chloropropionic acid [2]. This differential behavior is a critical factor in high-temperature reactions or distillation processes, where unexpected decomposition can compromise yield and purity.

Thermal Stability Pyrolysis Kinetics Halogen Leaving Group Comparison

2-Bromopropionic Acid vs. 3-Bromopropionic Acid: Divergent Substrate Activity in Enzyme-Catalyzed Hydrolysis (41% Relative Activity)

In enzymatic studies involving haloacid dehalogenases, the positional isomerism of bromopropionic acids dictates substrate recognition and catalytic efficiency. Data from the BRENDA enzyme database shows that in a specific assay, the enzyme activity with (S)-2-bromopropionic acid as a substrate for a dehalogenase is only 41% of the activity observed with the reference substrate monobromoacetic acid [1]. While this is a relative comparison to bromoacetic acid, it underscores the strict substrate specificity of such enzymes and, by class-level inference, indicates that 3-bromopropionic acid would exhibit a completely different (and likely non-overlapping) substrate profile due to the altered position of the bromine atom and the resulting steric and electronic differences at the active site [2]. The α-bromo isomer is a recognized substrate and inhibitor for specific dehalogenases, whereas the β-isomer is not typically documented in such roles, highlighting the critical importance of selecting the correct isomer for biochemical assays targeting halogenated compound metabolism.

Enzyme Kinetics Substrate Specificity Haloacid Dehalogenase

2-Bromopropionic Acid as a Defined Enzyme Inhibitor: Competitive Inhibition of Dihydrodipicolinate Synthase with Ki = 8.4 mM

In enzymology, 2-bromopropionic acid is not merely a generic alkylating agent but a characterized competitive inhibitor of specific metabolic enzymes. A kinetic study of Escherichia coli dihydrodipicolinate synthase (DHDPS), an enzyme in the lysine biosynthesis pathway, identified (S)-2-bromopropionate as a competitive inhibitor with respect to the natural substrate pyruvate. The inhibition constant (Ki) was determined to be 8.4 ± 0.7 mM at pH 8.0 and 22°C [1]. In the same system, the Km for pyruvate was 0.23 ± 0.02 mM, indicating that the bromo-analog binds with approximately 36-fold lower affinity than the native substrate. This quantifiable, albeit modest, inhibition profile distinguishes it from close structural analogs that may lack this specific enzyme interaction. For example, the 2-chloro analog was not reported to exhibit this specific competitive inhibition in the same study, underscoring the unique bioisosteric properties of the α-bromo acid in this enzymatic context.

Enzyme Inhibition Competitive Inhibitor Dihydrodipicolinate Synthase

2-Bromopropionic Acid as a Unique Chiral Synthon: Differentiated Reactivity in Enantioselective Synthesis and Resolution

The α-carbon of 2-bromopropionic acid is a stereogenic center, endowing the molecule with chirality that is absent in achiral analogs like 3-bromopropionic acid or bromoacetic acid. This makes it a privileged chiral building block for introducing enantiopure propionyl units. While the racemate (DL-form) is a common starting point for resolution, the individual enantiomers (R)-(+) and (S)-(-) are commercially available and enable direct asymmetric synthesis. For instance, Candida rugosa lipase immobilized on maghemite nanoparticles has been demonstrated to achieve high stereoselectivity in the kinetic resolution of racemic 2-bromopropionic acid carboxylates, allowing the supported enzyme to be reused for multiple cycles with improved long-term stability compared to the free enzyme . This contrasts sharply with the resolution of the α-chloro analog (2-chloropropionic acid, HL9), which yielded poor enantioselectivity under identical coordination-mediated resolution conditions using chiral O,O′-dibenzoyltartaric acid . The inherent chirality and the feasibility of enzymatic or chemical resolution establish 2-bromopropionic acid as a uniquely valuable scaffold for synthesizing enantiomerically pure pharmaceuticals and agrochemicals, a capability that non-chiral bromoacid analogs cannot provide.

Chiral Building Block Enantioselective Synthesis Kinetic Resolution

Sustainable Sourcing Advantage: 2-Bromopropionic Acid from PLA Upcycling with 55.2 mol% Yield

A modern, sustainability-driven differentiator for 2-bromopropionic acid is its production via the upcycling of bioderived polylactic acid (PLA). Recent studies demonstrate that using a hydrogen bromide-acetic acid (HBr-AcOH) catalytic system, PLA waste can be valorized to a mixture of 2-bromopropionic acid (2BA) and lactic acid (LA). Under optimized conditions (100°C for 11 hours), the yield of 2BA reaches a remarkable 55.2 mol% [1][2]. This pathway contrasts sharply with the traditional Hell-Volhard-Zelinsky synthesis from petrochemical-derived propionic acid [3]. While other α-bromo acids like bromoacetic acid are not accessible from a common biodegradable polymer waste stream, this novel upcycling route offers a tangible, quantifiable sustainability advantage for 2-bromopropionic acid procurement. It positions the compound as a preferred choice for industries with circular economy or green chemistry mandates, where a demonstrably lower carbon footprint and waste valorization are key selection criteria beyond simple price and purity.

Sustainable Synthesis PLA Upcycling Green Chemistry

2-Bromopropionic Acid (CAS 598-72-1) Validated Application Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Researchers requiring a chiral α-halo acid building block for asymmetric synthesis should select 2-bromopropionic acid. Its stereogenic α-carbon, combined with validated enzymatic resolution protocols that achieve high stereoselectivity (in contrast to the poor enantioselectivity observed for 2-chloropropionic acid under similar conditions), ensures access to enantiopure (R)- or (S)-propionyl units . This is critical for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs) such as certain non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic disorder therapeutics, where stereochemistry dictates biological activity [1].

pH-Dependent Synthetic Transformations Requiring Stronger Acidity

For synthetic routes where the carboxylic acid must serve as a stronger acid catalyst or undergo selective deprotonation under milder conditions, 2-bromopropionic acid (pKa 2.97) is demonstrably superior to its positional isomer 3-bromopropionic acid (pKa 4.00). The approximately 10-fold higher acidity, driven by the α-bromo inductive effect, can be leveraged to accelerate acid-catalyzed esterifications and amidations or to achieve selective carboxylate formation in the presence of other functional groups, thereby improving reaction efficiency and selectivity [2].

Sustainable Polymer and Fine Chemical Production via PLA Upcycling

Organizations with sustainability and circular economy goals can source 2-bromopropionic acid derived from the valorization of waste polylactic acid (PLA). With a demonstrated yield of 55.2 mol% using an HBr-AcOH catalytic system, this pathway offers a quantifiable green chemistry alternative to traditional petrochemical synthesis. This approach is particularly attractive for producing RAFT agents and other polymer additives, as well as agrochemical intermediates, where the sustainability of the supply chain is a key procurement differentiator and aligns with corporate environmental, social, and governance (ESG) targets [3].

Biochemical Studies of Haloacid Metabolism and Enzyme Inhibition

In enzymology research, 2-bromopropionic acid is a characterized substrate for specific haloacid dehalogenases (exhibiting 41% relative activity compared to a reference) and a competitive inhibitor of dihydrodipicolinate synthase (Ki = 8.4 mM). These defined biochemical interactions make it a preferred tool compound for studying the metabolism of halogenated organics and for probing the lysine biosynthesis pathway. Analogs like 3-bromopropionic acid or 2-chloropropionic acid lack this specific, quantifiable profile in these assays, making 2-bromopropionic acid the necessary choice for reproducible and interpretable results in these biochemical systems [4].

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